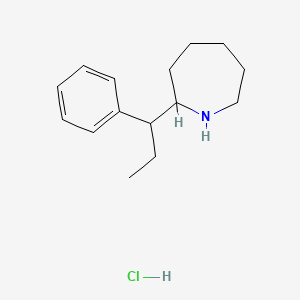
2-(1-Phenylpropyl)azepane,HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylpropyl)azepane hydrochloride is a chemical compound with the molecular formula C15H24ClN It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylpropyl)azepane hydrochloride typically involves the alkylation of azepane with 1-phenylpropyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time. The use of efficient catalysts and solvents can further enhance the reaction efficiency. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylpropyl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the azepane ring.
Scientific Research Applications
2-(1-Phenylpropyl)azepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Phenylpropyl)azepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound, a seven-membered ring with one nitrogen atom.
Benzazepine: A benzene-fused azepane derivative with potential pharmacological properties.
Oxazepine: An azepane derivative containing an oxygen atom in the ring.
Thiazepine: An azepane derivative containing a sulfur atom in the ring.
Uniqueness
2-(1-Phenylpropyl)azepane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H24ClN |
|---|---|
Molecular Weight |
253.81 g/mol |
IUPAC Name |
2-(1-phenylpropyl)azepane;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-16-15;/h3,5-6,9-10,14-16H,2,4,7-8,11-12H2,1H3;1H |
InChI Key |
UPCCRARQHDFPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















